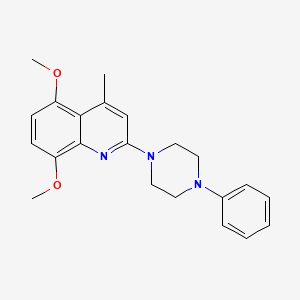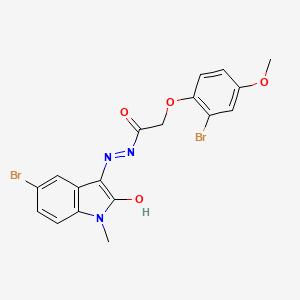![molecular formula C14H18FNO4S B5985815 N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine](/img/structure/B5985815.png)
N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine, also known as CP-465,022, is a compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is involved in the regulation of synaptic transmission and plasticity. CP-465,022 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, such as chronic pain, anxiety, and depression.
Mécanisme D'action
N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine is a selective antagonist of mGluR1, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. mGluR1 is involved in the regulation of synaptic transmission and plasticity, and has been implicated in various neurological and psychiatric disorders. This compound binds to the orthosteric site of mGluR1 and prevents the activation of the receptor by glutamate, which is the endogenous ligand for mGluR1. This results in a decrease in synaptic transmission and plasticity, which may underlie the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. In animal studies, this compound has been shown to reduce pain-related behaviors in models of chronic pain. It has also been shown to reduce anxiety-like behaviors in models of anxiety, and to have antidepressant-like effects in models of depression. This compound has also been shown to reduce the reinforcing effects of cocaine in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine is its selectivity for mGluR1, which allows for more precise targeting of this receptor compared to non-selective compounds. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experimental paradigms. Additionally, this compound has poor solubility in aqueous solutions, which may make it difficult to administer in some experimental settings.
Orientations Futures
There are several future directions for research on N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine. One area of interest is the development of more potent and selective mGluR1 antagonists, which may have greater therapeutic potential. Another area of interest is the investigation of the role of mGluR1 in other neurological and psychiatric disorders, such as schizophrenia and Alzheimer's disease. Finally, the development of more effective methods for administering this compound may also be an area of future research.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine involves a multi-step process starting from commercially available starting materials. The first step involves the protection of glycine with a tert-butyloxycarbonyl (Boc) group. The Boc-protected glycine is then reacted with cyclohexylamine and trifluoroacetic anhydride to form the corresponding N-cyclohexyl-N-[(tert-butoxycarbonyl)amino]acetic acid. The Boc group is then removed using hydrochloric acid, and the resulting amino acid is reacted with 4-fluorobenzenesulfonyl chloride to obtain this compound.
Applications De Recherche Scientifique
N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycine has been extensively studied in preclinical models of various neurological and psychiatric disorders. It has been shown to have potential therapeutic applications in the treatment of chronic pain, anxiety, and depression. This compound has also been investigated as a potential treatment for cocaine addiction, as mGluR1 has been implicated in the reinforcing effects of cocaine.
Propriétés
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4S/c15-11-6-8-13(9-7-11)21(19,20)16(10-14(17)18)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECSIWCWZDESQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836985 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5985737.png)
![5-[(2-methyl-1H-indol-3-yl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5985761.png)
![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(4-methoxybenzyl)ethanamine](/img/structure/B5985767.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-N-methylethanamine](/img/structure/B5985785.png)

![5-(2-furyl)-N-[2-(methylthio)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5985793.png)
![N-(1-{1-[2-(2-furyl)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5985808.png)

![2-butyryl-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5985822.png)
![ethyl 3-(2-methoxyethyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinecarboxylate](/img/structure/B5985825.png)
![4-[2-(4-fluorobenzyl)-4-morpholinyl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B5985826.png)
![N-cyclopropyl-4-methoxy-2-({1-[1-methyl-2-(4-methylphenyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5985833.png)
![2-(4-ethoxybenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5985840.png)
